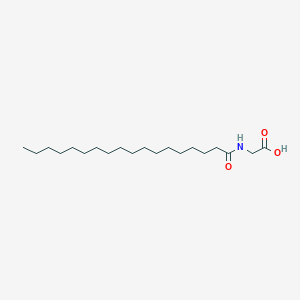

N-Stearoylglycine

Description

N-Stearoylglycine has been reported in Bos taurus with data available.

Properties

IUPAC Name |

2-(octadecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYROBDNFIWNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935894 | |

| Record name | N-(1-Hydroxyoctadecylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stearoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6333-54-6, 158305-64-7 | |

| Record name | Stearoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6333-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006333546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Stearoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158305647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxyoctadecylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-Stearoylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Stearoylglycine, a member of the growing class of N-acyl amino acids (NAAs), which are recognized as endogenous lipid signaling molecules with significant therapeutic potential.[1] This document outlines the prevalent synthetic methodology, detailed purification protocols, and relevant characterization data. Furthermore, it delves into the biological significance of NAAs by illustrating a key signaling pathway they modulate.

Synthesis of N-Stearoylglycine via the Schotten-Baumann Reaction

The most common and effective method for the synthesis of N-Stearoylglycine is the Schotten-Baumann reaction.[2][3][4] This reaction involves the acylation of an amino acid, in this case, glycine, with an acyl chloride, stearoyl chloride, under biphasic conditions with a base to neutralize the hydrochloric acid byproduct.[3][4][5]

The overall reaction is as follows:

Stearoyl Chloride + Glycine → N-Stearoylglycine + HCl

A critical precursor for this synthesis is stearoyl chloride, which is typically prepared from stearic acid.

Preparation of Stearoyl Chloride

Stearoyl chloride can be synthesized from stearic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of Stearoyl Chloride from Stearic Acid

| Parameter | Value/Description |

| Reactants | Stearic Acid, Thionyl Chloride (SOCl₂) |

| Solvent | Toluene |

| Procedure | 1. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend stearic acid in toluene. 2. Slowly add thionyl chloride to the suspension. 3. Heat the mixture to reflux and maintain for several hours until the evolution of HCl and SO₂ gas ceases. 4. After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure. |

| Purification | The crude stearoyl chloride can be purified by vacuum distillation. |

Schotten-Baumann Synthesis of N-Stearoylglycine

This procedure utilizes a two-phase system, typically an organic solvent and water, with a base in the aqueous phase to facilitate the reaction.[4]

Experimental Protocol: Synthesis of N-Stearoylglycine

| Parameter | Value/Description |

| Reactants | Glycine, Stearoyl Chloride, Sodium Hydroxide (NaOH) |

| Solvents | Dichloromethane (or other suitable organic solvent), Water |

| Procedure | 1. Dissolve glycine in an aqueous solution of sodium hydroxide in a reaction vessel. 2. In a separate flask, dissolve stearoyl chloride in dichloromethane. 3. Cool the glycine solution in an ice bath and vigorously stir. 4. Add the stearoyl chloride solution dropwise to the glycine solution while maintaining a low temperature and vigorous stirring. 5. After the addition is complete, continue stirring for several hours at room temperature. 6. Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC). 7. Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the crude N-Stearoylglycine. |

| Work-up | 1. Collect the precipitate by vacuum filtration. 2. Wash the solid with cold water to remove any inorganic salts. 3. Dry the crude product under vacuum. |

Purification of N-Stearoylglycine

Purification of the crude N-Stearoylglycine is crucial to remove unreacted starting materials and byproducts. Recrystallization is a widely used and effective method for purifying solid organic compounds like N-acyl amino acids.[6]

Experimental Protocol: Purification by Recrystallization

| Parameter | Value/Description |

| Principle | The crude solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.[6] |

| Solvent Selection | The choice of solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-acyl amino acids, common solvent systems include ethanol, or mixtures like hexane/acetone or hexane/ethyl acetate.[7] The ideal solvent or solvent system for N-Stearoylglycine should be determined experimentally. |

| Procedure | 1. Place the crude N-Stearoylglycine in a flask. 2. Add a minimal amount of the selected hot solvent to dissolve the solid completely. 3. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot. 4. Allow the solution to cool slowly to room temperature to promote the formation of large crystals. 5. Further cooling in an ice bath can maximize the yield of the crystals. 6. Collect the purified crystals by vacuum filtration. 7. Wash the crystals with a small amount of cold solvent. 8. Dry the purified N-Stearoylglycine under vacuum. |

Characterization Data for N-Stearoylglycine

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₉NO₃ | [8] |

| Molecular Weight | 341.53 g/mol | [8] |

| Appearance | Solid | [8] |

| Purity (Commercial Standard) | ≥95.0% (HPLC) | |

| Solubility | Soluble in DMSO (at 25 mg/mL with sonication) | [9] |

Biological Context: N-Acyl Amino Acids in Cellular Signaling

N-acyl amino acids are an emerging class of lipid signaling molecules with diverse physiological roles.[1][10] They are structurally related to endocannabinoids and have been implicated in various biological processes.[10][11]

One of the key mechanisms by which N-acyl amino acids exert their effects is through interaction with G protein-coupled receptors (GPCRs). For instance, the related compound N-arachidonoyl glycine has been shown to act as an agonist for the GPR55 receptor.[10] This interaction initiates a downstream signaling cascade, leading to an increase in intracellular calcium levels and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10]

Below is a diagram illustrating the GPR55 signaling pathway activated by an N-acyl amino acid.

Caption: GPR55 signaling pathway activated by an N-acyl amino acid.

Conclusion

This technical guide provides a foundational framework for the synthesis and purification of N-Stearoylglycine. The Schotten-Baumann reaction remains a robust and widely applicable method for its preparation. Effective purification, primarily through recrystallization, is essential to obtain a high-purity product suitable for research and development purposes. The growing understanding of the role of N-acyl amino acids in cellular signaling underscores the importance of having reliable synthetic and purification protocols to further investigate their biological functions and therapeutic potential. Further optimization of the presented protocols for large-scale production and detailed characterization of the final product are recommended for specific research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. mt.com [mt.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. N-Stearoyl glycine | C20H39NO3 | CID 95070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

An In-depth Technical Guide to the Discovery and Isolation of N-Acylglycines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules formed through the conjugation of a fatty acid with glycine.[1][2] Initially identified as metabolites, their roles in various physiological and pathological processes have garnered increasing interest within the scientific and drug development communities.[3][4] Elevated levels of specific N-acylglycines serve as crucial biomarkers for certain inborn errors of metabolism, particularly fatty acid oxidation disorders.[1][5][6] Beyond their diagnostic utility, NAGs are recognized for their involvement in diverse signaling pathways, including anti-inflammatory and antinociceptive responses, making them potential therapeutic targets.[7][8]

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and quantification of N-acylglycines. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to investigate this important class of molecules.

Biosynthesis and Signaling Pathways of N-Acylglycines

The biosynthesis of N-acylglycines occurs through two primary pathways:

-

Direct conjugation of a fatty acyl-CoA with glycine: This reaction is catalyzed by glycine N-acyltransferase (GLYAT) enzymes.[8][9] Several isoforms, such as GLYATL2 and GLYATL3, have been identified to facilitate the formation of long-chain N-acylglycines.[9]

-

Oxidation of N-acylethanolamines: This pathway involves the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase on N-acylethanolamines to produce the corresponding N-acylglycine.[9][10]

Additionally, cytochrome c has been shown to catalyze the formation of certain N-acylglycines, such as N-arachidonoylglycine, from their respective acyl-CoA and glycine precursors.[9][10]

The signaling functions of N-acylglycines are an active area of research. For instance, N-arachidonoyl glycine is known to interact with G-protein coupled receptors like GPR18.[3] The degradation of N-acylglycines is primarily carried out by fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release the constituent fatty acid and glycine.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genetics.testcatalog.org [genetics.testcatalog.org]

- 7. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

biological role of endogenous N-Stearoylglycine

An In-depth Technical Guide to the Biological Role of Endogenous N-Stearoylglycine

Prepared for: Researchers, Scientists, and Drug Development Professionals December 2025

Executive Summary

N-Stearoylglycine is an endogenous N-acyl amino acid (NAA), a class of lipid signaling molecules structurally related to the endocannabinoid anandamide.[1] While research has largely focused on other NAAs like N-Arachidonoylglycine and N-Palmitoylglycine, N-Stearoylglycine is emerging as a bioactive lipid with potential roles in cellular signaling, particularly in modulating calcium influx.[2] This technical guide synthesizes the current understanding of N-Stearoylglycine's biological significance, from its metabolic pathways to its putative molecular targets and physiological effects. We provide a summary of available quantitative data, detailed experimental protocols for its study, and diagrams of key pathways to facilitate further research into its therapeutic potential.

Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1] N-Stearoylglycine (C20H39NO3, M.W. 341.5 g/mol ) is the specific conjugate of stearic acid (a C18:0 saturated fatty acid) and glycine.[3] It belongs to the family of long-chain saturated NAAs and has been identified in various biological tissues, including skin and bovine tissues.[1][3] The biological functions of many NAAs are still under investigation, but they are known to participate in diverse physiological processes, including pain, inflammation, and energy metabolism, making them attractive targets for novel therapeutic development.

Biosynthesis and Degradation

The metabolic pathways for N-Stearoylglycine are believed to follow the established routes for other long-chain N-acylglycines.

-

Biosynthesis : The primary route of synthesis is catalyzed by a Glycine N-acyltransferase (GLYAT) , which facilitates the condensation of Stearoyl-CoA (the activated form of stearic acid) with glycine.[4] This enzymatic reaction forms the stable amide bond characteristic of N-Stearoylglycine.

-

Degradation : The primary catabolic enzyme for many fatty acid amides is Fatty Acid Amide Hydrolase (FAAH) .[5][6] FAAH is an integral membrane enzyme that hydrolyzes the amide bond of N-Stearoylglycine to release stearic acid and glycine, thereby terminating its signaling activity.[5] Genetic or pharmacological inactivation of FAAH has been shown to increase the endogenous levels of related NAAs.[2][6]

References

- 1. N-Stearoylglycine | 158305-64-7 | Benchchem [benchchem.com]

- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Stearoyl glycine | C20H39NO3 | CID 95070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells [ouci.dntb.gov.ua]

- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury | MDPI [mdpi.com]

N-Stearoylglycine physical and chemical characteristics

An In-Depth Technical Guide to N-Stearoylglycine for Researchers and Drug Development Professionals

Introduction

N-Stearoylglycine is a fascinating endogenous lipid molecule belonging to the class of N-acyl amino acids. Structurally, it is composed of stearic acid, a long-chain saturated fatty acid, linked to the amino acid glycine via an amide bond. This guide provides a comprehensive overview of the physical and chemical characteristics of N-Stearoylglycine, its biological significance, and relevant experimental protocols for its study. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential and biochemical roles of N-acyl amino acids.

Physical and Chemical Characteristics

N-Stearoylglycine is a white to off-white solid at room temperature.[1] Its lipophilic nature, conferred by the long stearoyl chain, is balanced by the hydrophilic carboxyl and amide groups, rendering it an amphiphilic molecule. This characteristic influences its solubility and interaction with biological membranes.

Table 1: General and Physicochemical Properties of N-Stearoylglycine

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₉NO₃ | [2] |

| Molecular Weight | 341.53 g/mol | [2] |

| IUPAC Name | 2-(octadecanoylamino)acetic acid | [2] |

| CAS Number | 6333-54-6 | [2] |

| Appearance | Solid | [1][2] |

| Predicted Water Solubility | 0.00027 g/L | [3] |

| Predicted logP | 7.1 | [3] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of N-Stearoylglycine. Below are the expected spectral characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of N-Stearoylglycine would exhibit characteristic signals for the long alkyl chain of stearic acid, typically seen as a large multiplet in the upfield region (around 1.2-1.6 ppm). The protons on the carbon adjacent to the carbonyl group would appear as a triplet around 2.2 ppm. The methylene protons of the glycine moiety would likely appear as a doublet around 3.9 ppm, coupled to the amide proton. The amide proton itself would be a broad singlet, and the carboxylic acid proton would be a very broad singlet further downfield.

¹³C NMR: The carbon NMR spectrum would show a series of peaks for the methylene carbons of the stearoyl chain between approximately 20 and 40 ppm. The carbonyl carbon of the amide would be expected around 170-175 ppm, and the carboxylic acid carbonyl would be in a similar region. The alpha-carbon of the glycine moiety would be found around 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Stearoylglycine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~173 |

| C=O (Carboxylic Acid) | ~172 |

| CH₂ (Glycine) | ~41 |

| CH₂ (adjacent to amide C=O) | ~36 |

| -(CH₂)₁₄- | 22-32 |

| CH₃ | ~14 |

Note: These are approximate chemical shift values. Actual values can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of N-Stearoylglycine would display characteristic absorption bands for its functional groups. A broad absorption band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching of the amide group around 3300 cm⁻¹. A strong, sharp peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The amide I band (C=O stretch) would appear around 1640-1680 cm⁻¹, and the amide II band (N-H bend) around 1530-1550 cm⁻¹. Multiple peaks in the 2850-2960 cm⁻¹ region would be due to the C-H stretching of the long alkyl chain.

Mass Spectrometry (MS)

In mass spectrometry, N-Stearoylglycine would show a molecular ion peak [M]+ or a protonated molecule [M+H]+ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond and fragmentation along the stearoyl chain, resulting in a characteristic series of peaks separated by 14 Da (the mass of a CH₂ group).[4]

Experimental Protocols

Synthesis of N-Stearoylglycine via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a common method for synthesizing amides from amines and acid chlorides.[5][6][7]

Methodology:

-

Dissolution of Glycine: Glycine is dissolved in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group and form the more nucleophilic glycinate anion.

-

Reaction with Stearoyl Chloride: Stearoyl chloride, dissolved in an organic solvent immiscible with water (e.g., dichloromethane or diethyl ether), is added to the aqueous glycine solution.

-

Reaction Conditions: The two-phase mixture is stirred vigorously at room temperature. The acylation reaction occurs at the interface of the two layers. The base in the aqueous phase neutralizes the hydrochloric acid that is formed as a byproduct.

-

Work-up: After the reaction is complete, the organic layer is separated. The aqueous layer may be acidified to protonate any unreacted glycine and then extracted with an organic solvent to recover any product that may have partitioned into the aqueous phase.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude N-Stearoylglycine.

Caption: Workflow for the synthesis of N-Stearoylglycine.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[8][9]

Methodology:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which N-Stearoylglycine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of long-chain fatty acid derivatives include ethanol, acetone, or mixtures like hexane/ethyl acetate.[9]

-

Dissolution: The crude N-Stearoylglycine is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the pure N-Stearoylglycine.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum.

Caption: General workflow for the purification of N-Stearoylglycine.

Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of N-Stearoylglycine.[7]

Methodology:

-

Column: A C18 stationary phase is typically used for the separation of lipophilic compounds.

-

Mobile Phase: A gradient elution is often employed, starting with a more polar mobile phase (e.g., a mixture of water and acetonitrile with a small amount of acid like formic acid or acetic acid) and gradually increasing the proportion of the organic solvent.[10][11]

-

Detection: UV detection at a low wavelength (around 200-210 nm) can be used, as the amide bond has some UV absorbance. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more sensitive and specific detection.

-

Sample Preparation: N-Stearoylglycine is dissolved in a suitable organic solvent, such as methanol or acetonitrile, before injection.

Caption: Workflow for the HPLC analysis of N-Stearoylglycine.

Biological Activity and Signaling Pathways

N-Stearoylglycine belongs to the family of N-acyl amino acids, which are increasingly recognized as important signaling molecules. While specific biological activities of N-Stearoylglycine are not as extensively studied as other members of this family, such as N-arachidonoyl glycine, it is expected to share some of their general biological roles.

Interaction with G-Protein Coupled Receptors (GPCRs)

N-acyl glycines, particularly N-arachidonoyl glycine, have been reported to be ligands for the orphan G-protein coupled receptor GPR18.[2][12] However, this interaction is a subject of ongoing research and some controversy exists in the scientific literature regarding the canonical signaling pathways activated by this interaction.[13][14][15][16] Activation of GPR18 by N-acyl glycines has been linked to various cellular responses, including modulation of immune cell function and neuroprotection.[12]

Caption: Putative signaling pathway of N-acyl glycines via GPR18.

Modulation of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[17][18] N-acyl glycines have been shown to be inhibitors of FAAH.[17] By inhibiting FAAH, N-acyl glycines can increase the levels of endogenous cannabinoids and other bioactive fatty acid amides, leading to a variety of physiological effects, including analgesia and anti-inflammatory responses. This is often referred to as an "entourage effect."

Caption: Mechanism of FAAH inhibition by N-acyl glycines.

Conclusion

N-Stearoylglycine is an intriguing endogenous lipid with potential roles in cellular signaling. While specific experimental data for this molecule is somewhat limited, its structural similarity to other well-studied N-acyl glycines suggests it may have important biological functions. This technical guide provides a foundational understanding of its physicochemical properties, and outlines key experimental approaches for its synthesis, purification, and analysis. Further research into the specific biological activities of N-Stearoylglycine and its interactions with cellular targets will be crucial in elucidating its therapeutic potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. N-Stearoyl glycine | C20H39NO3 | CID 95070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Stearoylglycine (FDB029373) - FooDB [foodb.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. ijsdr.org [ijsdr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Presence of N-Stearoylglycine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse biological activities. Formed from the conjugation of stearic acid, a saturated fatty acid, and the amino acid glycine, N-Stearoylglycine is part of a larger family of N-acyl amides that includes the well-known endocannabinoid, anandamide. While research into the specific roles of N-Stearoylglycine is ongoing, the broader family of N-acyl glycines has been implicated in a range of physiological processes, including pain, inflammation, and cellular migration. This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of N-Stearoylglycine in tissues, its biosynthesis, and potential signaling pathways, along with detailed experimental protocols for its quantification.

Endogenous Presence and Quantitative Levels

N-Stearoylglycine has been identified as a naturally occurring metabolite in mammalian tissues.[1] While a comprehensive quantitative profile of N-Stearoylglycine across all tissue types is not yet fully established, its presence is widespread, with varying concentrations suggesting tissue-specific functions. The quantification of related long-chain N-acyl glycines provides an insight into the expected physiological concentrations. For instance, N-arachidonoyl glycine, another prominent member of this family, is found in the spinal cord and small intestine at levels of approximately 140 pmol/g (dry tissue weight), with lower levels in the brain, kidney, and skin (around 80-100 pmol/g).[2] The concentration of these molecules can range from the high nanomolar to low micromolar values in various tissues.[3]

| N-Acyl Glycine | Tissue | Species | Concentration (pmol/g dry weight) | Reference |

| N-Arachidonoyl glycine | Spinal Cord | Rat | ~140 | [2] |

| N-Arachidonoyl glycine | Small Intestine | Rat | ~140 | [2] |

| N-Arachidonoyl glycine | Brain | Rat | ~80-100 | [2] |

| N-Arachidonoyl glycine | Kidney | Rat | ~80-100 | [2] |

| N-Arachidonoyl glycine | Skin | Rat | ~80-100 | [2] |

| N-Arachidonoyl glycine | Heart | Rat | <5 | [2] |

This table presents data for the related compound N-Arachidonoyl glycine to provide context for the expected quantitative range of N-Stearoylglycine.

Biosynthesis of N-Stearoylglycine

The primary route for the biosynthesis of N-Stearoylglycine is the enzymatic conjugation of stearoyl-CoA and glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) or a long-chain specific variant, such as glycine N-acyltransferase-like 3 (GLYATL3). The biosynthesis pathway begins with the activation of stearic acid to its coenzyme A thioester, stearoyl-CoA, a reaction that is dependent on acyl-CoA synthetases.

Caption: Biosynthesis pathway of N-Stearoylglycine.

Potential Signaling Pathways

While a definitive signaling pathway for N-Stearoylglycine is still under investigation, evidence from structurally similar N-acyl glycines, such as N-arachidonoyl glycine, points towards the involvement of G protein-coupled receptors (GPCRs). Two such receptors are GPR92 (also known as LPA5) and GPR18. N-arachidonoyl glycine has been shown to activate GPR92, which can couple to both Gq/11 and Gs signaling pathways, and GPR18, which signals through the Gi/o pathway.[4] Activation of these pathways can lead to downstream effects such as modulation of intracellular calcium levels and adenylyl cyclase activity.

References

- 1. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of N-octadecanoylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-octadecanoylglycine, a member of the N-acylglycine family of endogenous lipid signaling molecules, has garnered increasing interest for its potential therapeutic applications, including roles in anti-inflammatory and analgesic pathways. The precise structural characterization of this molecule is paramount for its unequivocal identification in biological matrices and for advancing structure-activity relationship studies in drug development. This technical guide provides a comprehensive overview of the structural elucidation of N-octadecanoylglycine, detailing the analytical techniques and experimental protocols required for its characterization. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, are presented in clearly structured tables. Furthermore, this guide outlines a key signaling pathway associated with N-acylglycines and provides a generalized experimental workflow for their analysis.

Introduction

N-acyl amino acids are a class of lipid molecules that play significant roles in various physiological processes. N-octadecanoylglycine, also known as N-stearoylglycine, consists of an eighteen-carbon saturated fatty acid (stearic acid) linked to a glycine molecule via an amide bond. The structural elucidation of such molecules relies on a combination of modern analytical techniques to unambiguously determine their chemical structure, connectivity, and stereochemistry. This guide will focus on the application of NMR, MS, and FT-IR spectroscopy for the comprehensive characterization of N-octadecanoylglycine.

Spectroscopic Data for Structural Elucidation

The following sections present the expected spectroscopic data for N-octadecanoylglycine. While experimentally obtained spectra are ideal, in their absence, this data is compiled from predictive models and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For N-octadecanoylglycine, ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC and HMBC, provide detailed structural information.

Table 1: Predicted ¹H NMR Chemical Shifts for N-octadecanoylglycine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2' | 4.05 | d | 2H |

| H-2 | 2.20 | t | 2H |

| H-3 | 1.63 | quint | 2H |

| H-4 to H-17 | 1.25 | m | 28H |

| H-18 | 0.88 | t | 3H |

| NH | 6.20 | t | 1H |

| OH | 10.5 (variable) | s | 1H |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d: doublet, t: triplet, quint: quintet, m: multiplet, s: singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-octadecanoylglycine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1' (C=O, acid) | 172.5 |

| C-2' (CH₂) | 41.5 |

| C-1 (C=O, amide) | 174.0 |

| C-2 | 36.5 |

| C-3 | 25.5 |

| C-4 to C-15 | 29.7 |

| C-16 | 31.9 |

| C-17 | 22.7 |

| C-18 | 14.1 |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis. For N-octadecanoylglycine (C₂₀H₃₉NO₃), the expected molecular weight is 341.5 g/mol .

Table 3: Expected Mass Spectrometry Fragmentation of N-octadecanoylglycine

| m/z | Ion Structure | Fragmentation Pathway |

| 342.3 | [M+H]⁺ | Protonated molecular ion |

| 340.3 | [M-H]⁻ | Deprotonated molecular ion |

| 284.3 | [M-C₂H₄NO₂]⁺ | Cleavage of the glycine moiety |

| 74.0 | [C₂H₄NO₂]⁻ | Glycine anion after amide bond cleavage |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic FT-IR Absorption Bands for N-octadecanoylglycine

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |

| ~3300 | N-H | Stretching (Amide) |

| 2918, 2850 | C-H | Stretching (Alkyl chain) |

| ~1720 | C=O | Stretching (Carboxylic acid) |

| ~1640 | C=O | Stretching (Amide I) |

| ~1550 | N-H | Bending (Amide II) |

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of spectroscopic data. The following are generalized protocols for the analysis of N-octadecanoylglycine.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-octadecanoylglycine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

2D NMR (HSQC/HMBC): Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively. These experiments are crucial for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a stock solution of N-octadecanoylglycine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

Chromatographic Separation: Use a C18 reverse-phase liquid chromatography column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

-

Mass Spectrometric Analysis: Analyze the sample using an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire full scan mass spectra to identify the molecular ion and tandem mass spectra (MS/MS) of the molecular ion to obtain fragmentation information.

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the N-octadecanoylglycine powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the structural elucidation of N-octadecanoylglycine.

PPAR-α Signaling Pathway

N-acylglycines, including N-octadecanoylglycine, are known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α. This interaction leads to the regulation of genes involved in lipid metabolism and inflammation.

Caption: Simplified PPAR-α signaling pathway activated by N-octadecanoylglycine.

Conclusion

The structural elucidation of N-octadecanoylglycine is a critical step in understanding its biological function and developing its therapeutic potential. The combined application of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy provides a robust analytical framework for its unambiguous characterization. The detailed protocols and expected spectroscopic data presented in this guide serve as a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug development. Further investigation into the signaling pathways, such as the PPAR-α pathway, will continue to unravel the complex roles of N-acylglycines in human health and disease.

Methodological & Application

Application Note: Analysis of N-Stearoylglycine in Biological Matrices using UHPLC-MS/MS

Introduction

N-Stearoylglycine is a long-chain N-acylglycine, a class of lipid molecules formed by the conjugation of a fatty acid (stearic acid) with the amino acid glycine.[1] N-acylglycines are endogenous metabolites that play roles in various physiological processes and are considered biomarkers for certain inborn errors of metabolism.[2] Accurate and sensitive quantification of specific N-acylglycines like N-Stearoylglycine in biological matrices such as plasma and urine is crucial for clinical research and drug development.

This application note describes a robust and sensitive method for the analysis of N-Stearoylglycine using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a straightforward sample preparation procedure and a reversed-phase chromatographic separation, offering high specificity and sensitivity through Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents

-

N-Stearoylglycine analytical standard (≥95.0% purity)[3]

-

Stable isotope-labeled internal standard (IS), e.g., N-Heptadecanoylglycine or similar long-chain N-acylglycine-d_x_

-

LC-MS grade acetonitrile, methanol, isopropanol, and water[4]

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm PTFE)

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of N-Stearoylglycine from plasma or serum samples.

-

Thaw plasma samples on ice.

-

In a clean 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 10 µL of the internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[2]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the dried extract in 100 µL of 80:20 (v/v) methanol/water.

-

Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.

Protocol 2: Brain Tissue Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for more complex tissue samples like the brain.[6]

-

Weigh approximately 50 mg of frozen brain tissue.

-

Homogenize the tissue in 1 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Add 10 µL of the internal standard working solution.

-

Add 200 µL of water and vortex thoroughly to create a biphasic system.

-

Centrifuge at 3,000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer, which contains the lipids.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v).

-

Filter through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Instrumentation and Conditions

A typical UHPLC-MS/MS system is used for this analysis.[4]

-

UHPLC System: Waters ACQUITY UPLC, Sciex ExionLC, or equivalent[5][6]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP, Waters Xevo TQ-S)[6]

-

Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

Table 1: UHPLC and MS/MS Parameters

| Parameter | Setting |

|---|---|

| UHPLC Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[5] |

| Column Temperature | 50°C[5] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min[5] |

| Injection Volume | 5 µL |

| Gradient Elution | 0-1 min (30% B), 1-12 min (30-100% B), 12-15 min (100% B), 15.1-18 min (30% B) |

| Ionization Mode | ESI Negative |

| Capillary Voltage | -4.5 kV |

| Source Temperature | 500°C |

| MRM Transition | N-Stearoylglycine: m/z 340.3 → 74.1 (Quantifier), 340.3 → 283.3 (Qualifier) |

| Internal Standard | Analyte-specific transition for the chosen IS |

Data Presentation

The method should be validated according to standard bioanalytical guidelines to ensure reliability. Typical performance characteristics are summarized below.

Table 2: Summary of Typical Quantitative Method Performance

| Validation Parameter | Typical Value / Range |

|---|---|

| Linearity (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.5 - 2 ng/mL |

| Limit of Quantification (LOQ) | 2 - 5 ng/mL[6] |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% CV) | < 15% |

Visualizations

Biological Context

N-Stearoylglycine is formed endogenously through the enzymatic conjugation of Stearoyl-CoA (an activated form of stearic acid) and the amino acid glycine. This process is a part of the broader N-acylglycine metabolic pathway.[2]

Caption: Biological formation of N-Stearoylglycine.

Analytical Workflow

The analytical process follows a structured workflow from sample receipt to final data analysis, ensuring consistency and accuracy.

Caption: General workflow for N-Stearoylglycine analysis.

Conclusion

The described UHPLC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of N-Stearoylglycine in biological samples. The use of a stable isotope-labeled internal standard and robust sample preparation techniques minimizes matrix effects and ensures high accuracy and precision.[2] This methodology is well-suited for applications in clinical research, metabolomics, and pharmaceutical development where accurate measurement of lipid metabolites is required.

References

- 1. N-Stearoyl glycine | C20H39NO3 | CID 95070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. N-Stearoylglycine analytical standard 6333-54-6 [sigmaaldrich.com]

- 4. euncl.org [euncl.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Stearoylglycine in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylglycine is a lipid molecule belonging to the N-acyl amino acid (NAA) family.[1][2][3] These molecules are increasingly recognized for their roles as endogenous signaling lipids, participating in a variety of physiological processes. While research on the specific functions of N-Stearoylglycine is still emerging, studies on structurally related long-chain N-acyl glycines suggest potential involvement in modulating cellular signaling pathways. For instance, the related compound N-Palmitoyl glycine has been shown to influence calcium influx in sensory neurons, hinting at a possible role for N-Stearoylglycine in similar processes.[4] One study has noted a minor effect of N-Stearoylglycine on calcium influx.[4] Additionally, various N-stearoyl amino acids have demonstrated antimicrobial properties.[5]

These application notes provide a guide for researchers interested in investigating the effects of N-Stearoylglycine in cell culture systems. The following sections detail its potential biological activities, protocols for preparing and applying the compound in cell culture, and standardized assays to evaluate its effects on cell viability, apoptosis, and signaling pathways.

Potential Biological Activities and Signaling Pathways

Based on the activities of related N-acyl glycines, N-Stearoylglycine may be hypothesized to interact with cell surface receptors, such as G protein-coupled receptors (GPCRs), and modulate downstream signaling cascades. A key receptor for some N-acyl glycines is GPR18.[6][7][8] Activation of such pathways could lead to changes in intracellular second messengers, including calcium ions (Ca2+) and subsequent activation of protein kinase cascades that influence various cellular processes.

Hypothesized Signaling Pathway for N-Stearoylglycine:

Caption: Hypothesized N-Stearoylglycine signaling cascade.

Data Presentation

As there is currently no published quantitative data on the effects of N-Stearoylglycine in cell culture assays, the following tables are provided as templates for researchers to structure their empirically determined data.

Table 1: Effect of N-Stearoylglycine on Cell Viability (Example Data)

| Cell Line | N-Stearoylglycine Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |

| HEK293 | 0 (Vehicle Control) | 24 | 100 | 5.2 |

| 1 | 24 | 98.1 | 4.8 | |

| 10 | 24 | 95.3 | 5.5 | |

| 50 | 24 | 82.4 | 6.1 | |

| 100 | 24 | 65.7 | 7.3 | |

| Jurkat | 0 (Vehicle Control) | 48 | 100 | 6.3 |

| 1 | 48 | 99.2 | 5.9 | |

| 10 | 48 | 92.8 | 6.8 | |

| 50 | 48 | 75.1 | 8.2 | |

| 100 | 48 | 58.9 | 9.1 |

Table 2: Induction of Apoptosis by N-Stearoylglycine (Example Data)

| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| MCF-7 | Vehicle Control (24h) | 3.2 ± 0.8 | 1.5 ± 0.4 |

| N-Stearoylglycine (50 µM, 24h) | 15.8 ± 2.1 | 4.3 ± 1.1 | |

| N-Stearoylglycine (100 µM, 24h) | 28.4 ± 3.5 | 9.7 ± 1.9 | |

| A549 | Vehicle Control (48h) | 4.1 ± 1.0 | 2.2 ± 0.6 |

| N-Stearoylglycine (50 µM, 48h) | 12.5 ± 1.8 | 3.8 ± 0.9 | |

| N-Stearoylglycine (100 µM, 48h) | 22.7 ± 2.9 | 7.1 ± 1.5 |

Experimental Protocols

Protocol 1: Preparation of N-Stearoylglycine for Cell Culture

Due to its hydrophobic nature, N-Stearoylglycine requires solubilization in an organic solvent before being added to aqueous cell culture media.

Materials:

-

N-Stearoylglycine powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Target cell culture medium

Procedure:

-

Prepare a high-concentration stock solution of N-Stearoylglycine (e.g., 10-100 mM) by dissolving the powder in 100% DMSO.

-

Gently warm and vortex the solution to ensure complete dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

When preparing working concentrations, dilute the stock solution in pre-warmed cell culture medium. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

Experimental Workflow:

References

- 1. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures [mdpi.com]

- 8. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Stearoylglycine: Application Notes and Protocols for its Evaluation as a Potential Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylglycine is an N-acyl amino acid, a class of lipid signaling molecules that are gaining increasing attention for their roles in various physiological and pathological processes. These molecules are formed by the conjugation of a fatty acid (stearic acid in this case) with an amino acid (glycine). While the precise functions of many N-acyl amino acids are still under investigation, emerging evidence suggests their involvement in metabolic regulation and neurological pathways. This document provides an overview of N-Stearoylglycine's potential as a biomarker for disease, with a focus on metabolic disorders, and details protocols for its quantification in biological samples.

Potential as a Biomarker for Metabolic Disorders

The analysis of acylglycines in urine and plasma is a valuable tool for the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders.[1][2] In these genetic conditions, the body's ability to break down fatty acids for energy is impaired, leading to the accumulation of specific acyl-CoA esters. These are subsequently conjugated with glycine to form acylglycines, which are then excreted in the urine. Therefore, elevated levels of specific N-acylglycines, including N-Stearoylglycine, can serve as important diagnostic markers.

While direct quantitative data for N-Stearoylglycine in metabolic syndrome and specific neurological disorders is not yet widely available in published literature, the established link to FAO disorders suggests its potential as a biomarker for other conditions involving mitochondrial dysfunction and altered energy metabolism. Further research is warranted to explore these associations.

Data Presentation

The following table summarizes hypothetical urinary concentrations of N-Stearoylglycine in a healthy control group versus a cohort of patients with a generic fatty acid oxidation disorder. This data is illustrative and intended to demonstrate the potential magnitude of change seen for N-acylglycines in such conditions. Actual values can vary depending on the specific disorder, age, and diet.

| Analyte | Patient Group | Matrix | Concentration Range (µmol/mmol creatinine) |

| N-Stearoylglycine | Healthy Controls | Urine | 0.1 - 1.5 |

| N-Stearoylglycine | FAO Disorder Patients | Urine | 5.0 - 50.0 |

Experimental Protocols

Quantification of N-Stearoylglycine in Urine and Plasma by LC-MS/MS

This protocol describes a robust and sensitive method for the quantification of N-Stearoylglycine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Solid-Phase Extraction)

-

Internal Standard Spiking: To a 1 mL aliquot of urine or plasma, add a known concentration of an appropriate internal standard (e.g., ¹³C-labeled N-Stearoylglycine).

-

Acidification: Acidify the sample with 100 µL of 1 M HCl.

-

SPE Cartridge Conditioning: Condition an anion exchange solid-phase extraction (SPE) cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a 5% methanol in water solution.

-

Elution: Elute the N-acylglycines with 1 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: Linear gradient to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 5% B and re-equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-Stearoylglycine: Precursor ion (m/z) 340.3 -> Product ion (m/z) 74.1

-

Internal Standard (¹³C-Stearoylglycine): Precursor ion (m/z) 358.3 -> Product ion (m/z) 74.1

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument used.

Mandatory Visualizations

References

Application Notes and Protocols: N-Stearoylglycine in Proteomics and Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylglycine is a member of the N-acyl amino acid (NAA) family, a class of endogenous lipid signaling molecules.[1] These molecules, characterized by a fatty acid linked to an amino acid, are increasingly recognized for their diverse physiological roles. While direct applications of exogenously added N-Stearoylglycine in proteomics workflows are not widely documented, the study of endogenous N-acylglycines, including N-Stearoylglycine, is a significant area of research in both proteomics and lipidomics. This document provides detailed protocols and application notes for the analysis of N-acylglycines in biological samples, which is crucial for understanding their role in cellular signaling and for drug development.

N-acylglycines are involved in various cellular signaling pathways, and their levels are tightly regulated by specific enzymes.[1] Dysregulation of these pathways has been implicated in several diseases, making the enzymes involved potential therapeutic targets. The following protocols and data provide a framework for researchers to investigate the role of N-Stearoylglycine and other N-acylglycines in their biological systems of interest.

Application I: Quantitative Analysis of N-Stearoylglycine and other N-Acylglycines in Cell Extracts by LC/QTOF-MS

This application note describes a method for the identification and quantification of endogenous long-chain fatty acid amides, including N-Stearoylglycine, in cell extracts using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOF-MS). This technique is essential for understanding the metabolic pathways of these signaling lipids.[2]

Experimental Protocol

1. Cell Culture and Harvesting:

-

Culture cells (e.g., mouse neuroblastoma N18TG2 cells) to approximately 80% confluency.[2]

-

For stable isotope labeling experiments, incubate cells in media supplemented with a labeled precursor, such as [1-¹³C]palmitate, complexed with BSA.[2]

-

After incubation, remove the medium and wash the cells with phosphate-buffered saline (PBS).

-

Collect cells by scraping, followed by centrifugation. Wash the cell pellet with PBS and store at -80°C until analysis.[2]

2. Lipid Extraction:

-

Resuspend the cell pellet in a suitable volume of lysis buffer.

-

Perform a liquid-liquid extraction using a methanol/chloroform/water system to separate the lipid-containing organic phase.[3]

-

Briefly, to the cell lysate, add methanol and vortex. Then add chloroform and vortex. Finally, add water and vortex.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Carefully collect the organic phase and dry it under a stream of nitrogen.

3. LC/QTOF-MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., acetonitrile/water with a small percentage of formic acid).

-

Inject the sample onto a C18 column for chromatographic separation.

-

Perform mass spectrometric analysis using a QTOF mass spectrometer in positive ion mode.

-

Identify N-Stearoylglycine and other N-acylglycines by comparing their accurate mass-to-charge ratio (m/z) and chromatographic retention times with those of synthetic standards.[2]

-

Confirm the identification using tandem mass spectrometry (MS/MS) to match the fragmentation pattern with that of the standard.[2]

4. Quantification:

-

Generate a standard curve using synthetic N-Stearoylglycine of known concentrations.

-

Quantify the amount of N-Stearoylglycine in the samples by comparing the peak area of the endogenous compound to the standard curve.

Data Presentation

Table 1: Effect of GLYATL3 Knockdown on N-Acylglycine Levels in N18TG2 Cells

| N-Acylglycine | Fold Change (siRNA vs. Control) | Percentage Decrease |

| N-Oleoylglycine | ~0.006 | 99.4% |

| N-Palmitoylglycine | ~0.096 | 90.4% |

Data is representative and based on findings reported in the literature.[2]

Application II: Investigating the Biosynthetic Pathway of N-Acylglycines

This application focuses on elucidating the enzymatic pathways responsible for the synthesis of N-acylglycines. Understanding these pathways is critical for identifying potential drug targets. The two primary proposed pathways are the sequential oxidation of N-acylethanolamines and the direct conjugation of a fatty acid with glycine by a glycine N-acyltransferase (GLYAT).[2]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the biosynthesis of N-acylglycines using siRNA-mediated gene knockdown and LC/MS analysis.

Signaling Pathway

The biosynthesis of N-acylglycines and their subsequent conversion to primary fatty acid amides (PFAMs) involves key enzymes such as Glycine N-acyltransferase-like 3 (GLYATL3) and Peptidylglycine α-amidating monooxygenase (PAM).[4]

Conclusion

The study of N-Stearoylglycine and other N-acylglycines provides valuable insights into cellular signaling and potential therapeutic targets. The protocols and workflows described here offer a foundation for researchers to quantify these important lipid molecules and to investigate their biosynthetic pathways. Advances in mass spectrometry-based proteomics and lipidomics are crucial for furthering our understanding of the biological roles of N-acyl amino acids.[5][6][7] While the direct application of N-Stearoylglycine as a tool in proteomics is still an emerging area, its significance as an endogenous signaling molecule warrants continued investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

Application Note: Protocol for Dissolving N-Stearoylglycine for Experimental Use

Introduction

N-Stearoylglycine is an N-acyl amino acid, a class of lipids that consists of a fatty acid (stearic acid) linked to an amino acid (glycine) via an amide bond.[1][2] These molecules are of interest in various research fields due to their structural similarity to endogenous signaling lipids and their potential biological activities.[2][3] Proper dissolution of N-Stearoylglycine is critical for obtaining accurate and reproducible experimental results. Due to its long acyl chain, N-Stearoylglycine is a lipophilic molecule with very low solubility in aqueous solutions.[4] This protocol provides a detailed guide for dissolving N-Stearoylglycine for use in a variety of experimental applications, including in vitro assays and cell culture studies.

Physicochemical Properties of N-Stearoylglycine

A summary of the key physicochemical properties of N-Stearoylglycine is provided in the table below. Understanding these properties is essential for selecting the appropriate solvent and dissolution method.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₉NO₃ | [1] |

| Molecular Weight | 341.53 g/mol | [5][6] |

| Appearance | White to off-white solid | [6] |

| Predicted Water Solubility | 0.00027 g/L | [4] |

| Storage Temperature | 2-8°C | [5] |

| Solubility in Organic Solvents | Soluble in DMSO (25 mg/mL with sonication) | [6] |

Experimental Protocols

Preparation of a High-Concentration Stock Solution

Due to its poor aqueous solubility, N-Stearoylglycine should first be dissolved in an appropriate organic solvent to create a high-concentration stock solution. This stock can then be diluted to the final working concentration in the experimental medium.

Materials:

-

N-Stearoylglycine powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (200 proof, absolute)

-

Sterile, conical-bottom tubes (e.g., 1.5 mL or 15 mL polypropylene tubes)

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block

-

Ultrasonic bath (sonicator)

Protocol:

-

Solvent Selection: DMSO is a common and effective solvent for dissolving N-Stearoylglycine.[6] Ethanol can also be used, although it may be less effective for achieving very high concentrations. The choice of solvent will depend on the experimental system and its tolerance for the solvent. For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[7]

-

Weighing the Compound: In a sterile microcentrifuge tube or other appropriate vessel, accurately weigh the desired amount of N-Stearoylglycine powder. Perform this step in a chemical fume hood or on a balance with a draft shield to ensure accuracy.

-

Adding the Solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the N-Stearoylglycine powder to achieve the desired stock concentration (e.g., 25 mg/mL or 73.2 mM in DMSO).[6]

-

Facilitating Dissolution:

-

Vortexing: Tightly cap the tube and vortex vigorously for 1-2 minutes.

-

Warming: If the compound does not fully dissolve, warm the solution in a water bath or heat block set to 37-50°C for 5-10 minutes. Intermittently vortex the tube during warming. Caution: When using volatile solvents like ethanol, ensure the tube is securely capped to prevent evaporation.

-

Sonication: If solids persist, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[6] This can help break up small aggregates and enhance dissolution.

-

-

Sterilization (Optional): If the stock solution will be used in sterile applications like cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with the organic solvent (e.g., a PTFE filter for DMSO).

-

Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. A recommended storage duration is up to 1 month at -20°C or up to 6 months at -80°C when stored in a sealed container, protected from moisture.[6]

Preparation of Working Solutions for Cell Culture

Protocol:

-

Pre-warming: Before preparing the working solution, warm the cell culture medium and the N-Stearoylglycine stock solution to 37°C.

-

Serial Dilution: To minimize precipitation when diluting the organic stock solution into the aqueous culture medium, perform a serial dilution.

-

First, dilute the high-concentration stock solution into a small volume of pre-warmed culture medium. For example, add 2 µL of a 50 mM stock solution to 98 µL of medium to get an intermediate concentration of 1 mM. Vortex gently immediately after adding the stock.

-

Further dilute this intermediate solution to the final desired concentration in the bulk cell culture medium. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium to achieve a final concentration of 10 µM.

-

-

Final Solvent Concentration: Always calculate the final concentration of the organic solvent in your working solution to ensure it is below the toxic threshold for your cell line (typically <0.5% for DMSO). Prepare a vehicle control with the same final concentration of the solvent to account for any solvent-induced effects.

-

Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of N-Stearoylglycine or adjust the dilution method.

Diagrams

Caption: Workflow for dissolving N-Stearoylglycine and preparing stock solutions.

Caption: Decision-making process for selecting a suitable solvent.

References

- 1. N-Stearoyl glycine | C20H39NO3 | CID 95070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound Stearoylglycine (FDB029373) - FooDB [foodb.ca]

- 5. N-Stearoylglycine analytical standard 6333-54-6 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rsc.org [rsc.org]

Analytical Standards for N-Stearoylglycine: A Detailed Guide for Researchers

For Immediate Release

This document provides comprehensive application notes and protocols for the analytical standards of N-Stearoylglycine, catering to researchers, scientists, and professionals in drug development. N-Stearoylglycine is a long-chain N-acylglycine, a class of lipid signaling molecules with emerging biological significance. Accurate and reliable analytical methods are crucial for elucidating its physiological roles and therapeutic potential.

Physicochemical and Analytical Properties

N-Stearoylglycine is a fatty acid amide resulting from the formal condensation of the carboxyl group of stearic acid with the amino group of glycine.[1] It is recognized as a human metabolite and is classified under lipids, specifically as a fatty acyl amide.[1] The analytical standard is typically a solid, and for accurate quantification, it is essential to use a well-characterized reference material.

Table 1: Physicochemical Properties of N-Stearoylglycine

| Property | Value | Reference |

| CAS Number | 6333-54-6 | [1] |

| Molecular Formula | C₂₀H₃₉NO₃ | [1] |

| Molecular Weight | 341.5 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity (Analytical Standard) | ≥95.0% (HPLC) | [2] |

| Storage Temperature | 2-8°C | [2] |

Analytical Methodologies

The quantification of N-Stearoylglycine in biological matrices and other samples is predominantly achieved using chromatographic techniques coupled with mass spectrometry, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the analysis of N-acylglycines. Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offers even faster analysis times and improved resolution.

Protocol: Quantification of N-Stearoylglycine in Human Plasma using UPLC-MS/MS

This protocol is adapted from a general method for the analysis of endocannabinoids and related lipids in human plasma.[3]

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

- To 100 µL of plasma sample, add an appropriate internal standard (e.g., deuterated N-Stearoylglycine).

- Add 300 µL of ice-cold methanol to precipitate proteins.

- Vortex the mixture vigorously for 1 minute.

- Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.

- Centrifuge at 5000 rpm for 5 minutes.

- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C8 (or equivalent C8 column) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.35 mL/min |

| Gradient | Optimized for separation of N-Stearoylglycine from other plasma components. A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte. |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (optimization required) |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

Table 2: Exemplary MRM Transitions for N-Stearoylglycine (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Stearoylglycine | [M+H]⁺ or [M-H]⁻ | Specific fragment ions | To be optimized |

| Internal Standard | Deuterated precursor | Deuterated fragment | To be optimized |

Note: The exact MRM transitions and collision energies need to be determined experimentally by infusing a standard solution of N-Stearoylglycine into the mass spectrometer.